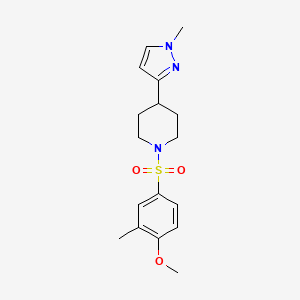

1-(4-methoxy-3-methylbenzenesulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine

Description

Properties

IUPAC Name |

1-(4-methoxy-3-methylphenyl)sulfonyl-4-(1-methylpyrazol-3-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-13-12-15(4-5-17(13)23-3)24(21,22)20-10-6-14(7-11-20)16-8-9-19(2)18-16/h4-5,8-9,12,14H,6-7,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNLDWRTGRWGJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C3=NN(C=C3)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxy-3-methylbenzenesulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multi-step organic reactions. One common route includes:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

Introduction of the Pyrazolyl Group: The pyrazolyl group is introduced via a nucleophilic substitution reaction, often using a pyrazole derivative.

Sulfonylation: The methoxy-methylbenzenesulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-3-methylbenzenesulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Methoxy-3-methylbenzenesulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is used in research to understand its interactions with biological macromolecules.

Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-3-methylbenzenesulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

- 1-(4-Methoxybenzenesulfonyl)-4-(1H-pyrazol-3-yl)piperidine

- 1-(3-Methylbenzenesulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine

- 1-(4-Methoxy-3-methylbenzenesulfonyl)-4-(1H-pyrazol-3-yl)piperidine

Uniqueness: 1-(4-Methoxy-3-methylbenzenesulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the methoxy-methylbenzenesulfonyl and methyl-pyrazolyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Biological Activity

1-(4-methoxy-3-methylbenzenesulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine is a synthetic compound that has garnered interest due to its potential pharmacological properties. The compound features a piperidine core, which is often associated with various biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group may inhibit enzyme activity by forming hydrogen bonds with active site residues. Additionally, the piperidine and pyrazole moieties contribute to the compound's binding affinity and specificity towards various receptors.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, studies on piperidine derivatives have shown promising results against various bacterial strains, suggesting that our compound may also possess similar activity.

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| Compound A | E. coli | 2.14 |

| Compound B | S. aureus | 0.63 |

| Compound C | P. aeruginosa | 1.13 |

These findings indicate that the synthesized piperidine derivatives can effectively inhibit bacterial growth, which could be a significant therapeutic advantage in treating infections.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease.

| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | 2.39 | 21.25 |

| Urease | 2.15 | 21.25 |

The results suggest that this compound could serve as a lead for developing new therapeutics targeting these enzymes.

Antitumor Activity

Preliminary studies have shown that derivatives containing similar moieties exhibit antitumor properties. For example, compounds synthesized with piperidine rings demonstrated cytotoxic effects against various cancer cell lines.

Case Studies

A recent study synthesized a series of piperidine derivatives, including our compound, and evaluated their biological activities:

- Study Design : The synthesized compounds were tested against multiple bacterial strains and evaluated for enzyme inhibition.

- Results : Compounds showed significant antibacterial and enzyme inhibitory activities, indicating potential as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-methoxy-3-methylbenzenesulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring followed by sulfonylation and pyrazole coupling. Key parameters include solvent choice (e.g., DMF for sulfonylation ), temperature control (60–80°C for nucleophilic substitutions ), and catalyst selection (e.g., palladium catalysts for cross-couplings ). Purification often employs column chromatography or recrystallization. Optimization requires systematic variation of reaction time, stoichiometry, and temperature, monitored via TLC or HPLC .

Q. How can the structural integrity and purity of this compound be validated?

- Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C) to confirm substituent positions and HPLC (>95% purity threshold) for quantitative analysis . Mass spectrometry (HRMS) verifies molecular weight. For crystalline derivatives, X-ray crystallography resolves stereochemistry . Impurity profiling via LC-MS aligns with pharmacopeial standards .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric/colorimetric substrates . Receptor binding studies require radioligand displacement assays (e.g., ³H-labeled antagonists). Cytotoxicity screening in cell lines (e.g., HEK293 or HeLa) establishes therapeutic indices . Dose-response curves (IC₅₀/EC₅₀) should be triplicated to ensure reproducibility.

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer : Apply quantum chemical calculations (DFT) to predict metabolic stability, focusing on sulfonyl and pyrazole groups prone to oxidation . Molecular docking (AutoDock Vina) identifies binding poses in target proteins, while MD simulations assess stability. ADMET predictors (e.g., SwissADME) prioritize derivatives with improved solubility and reduced CYP450 inhibition .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Cross-validate assay conditions:

- Buffer pH : Variations in protonation states (e.g., sulfonamide group) affect binding .

- Cell line variability : Use isogenic cell lines to control for genetic drift .

- Statistical rigor : Apply ANOVA with post-hoc tests to distinguish noise from true effects . Meta-analyses of published data identify trends obscured by experimental noise.

Q. How can structure-activity relationship (SAR) studies be systematically designed for this scaffold?

- Methodological Answer :

- Core modifications : Replace the methoxy group with halogens or alkyl chains to probe steric/electronic effects .

- Pyrazole substitution : Introduce 1-methyl vs. 1-ethyl groups to assess steric tolerance .

- Piperidine ring : Explore N-alkylation or ring expansion to azepane .

Use parallel synthesis and high-throughput screening to generate SAR datasets.

Q. What advanced techniques characterize its interaction with biological targets?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (kₐₙ/kₒff) in real time .

- Cryo-EM/X-ray co-crystallography : Resolves binding modes at atomic resolution .

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .

Methodological Challenges and Solutions

Q. How can green chemistry principles be applied to its synthesis?

- Methodological Answer : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or water . Catalytic methods (e.g., micellar catalysis) reduce waste. Membrane separation technologies improve solvent recovery .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

- Methodological Answer :

- Standardized protocols : Pre-treat cells with uniform media and passage numbers .

- Internal controls : Include reference inhibitors (e.g., staurosporine for kinases) in each plate .

- Blinded analysis : Randomize sample handling to eliminate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.